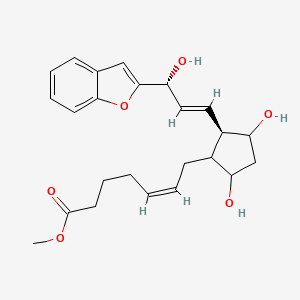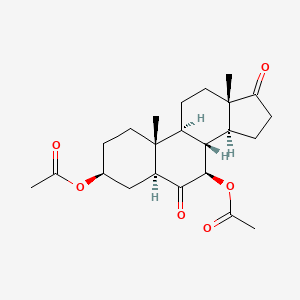![molecular formula C22H38OSi4 B14447122 Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]- CAS No. 77547-99-0](/img/structure/B14447122.png)
Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]- is an organosilicon compound characterized by the presence of a silanol group (Si-OH) and multiple silyl groups. This compound is part of the broader class of silanols, which are known for their unique chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]- can be synthesized through the hydrolysis of corresponding silyl halides, alkoxysilanes, or aminosilanes. The most common reactants for this synthesis are chlorosilanes, which react with water to form the silanol compound and hydrochloric acid as a byproduct . The reaction conditions typically involve mild temperatures and the presence of a catalyst to facilitate the hydrolysis process.
Industrial Production Methods
In industrial settings, the production of silanol compounds often involves the controlled hydrolysis of chlorosilanes in a fluidized bed reactor. This method allows for the efficient production of silanol compounds with high purity and yield . The process may also involve the use of oxidants such as air, peracids, or potassium permanganate to oxidize hydrosilanes into silanols .
Analyse Des Réactions Chimiques
Types of Reactions
Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidants like air or peracids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The silanol group can be substituted with other functional groups through reactions with silyl halides or alkoxysilanes.
Common Reagents and Conditions
Common reagents used in these reactions include chlorosilanes, alkoxysilanes, and hydrosilanes. The reactions typically occur under mild conditions with the presence of catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions include disiloxanes, siloxanes, and other organosilicon compounds. These products are often used as intermediates in the synthesis of more complex silicon-based materials .
Applications De Recherche Scientifique
Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and materials.
Biology: Employed in the study of silicon-based biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems and biomedical implants.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]- involves its ability to form hydrogen bonds and interact with other molecules through its silanol group. This interaction can lead to the formation of stable complexes and facilitate various chemical reactions. The molecular targets and pathways involved in these interactions are primarily related to the silicon-oxygen bond and its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilanol: A simpler silanol compound with three methyl groups attached to the silicon atom.
Diphenylsilanediol: A silanediol compound with two phenyl groups and two hydroxyl groups attached to the silicon atom.
Silanetriol: A compound with three hydroxyl groups attached to the silicon atom.
Uniqueness
Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]- is unique due to its complex structure, which includes multiple silyl groups and a silanol group. This complexity allows for a wide range of chemical reactivity and applications, making it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
77547-99-0 |
|---|---|
Formule moléculaire |
C22H38OSi4 |
Poids moléculaire |
430.9 g/mol |
Nom IUPAC |
hydroxy-dimethyl-[[methyl(diphenyl)silyl]-bis(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C22H38OSi4/c1-24(2,3)22(25(4,5)6,26(7,8)23)27(9,20-16-12-10-13-17-20)21-18-14-11-15-19-21/h10-19,23H,1-9H3 |
Clé InChI |
UAKZFHQQSDUPMG-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)O)[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


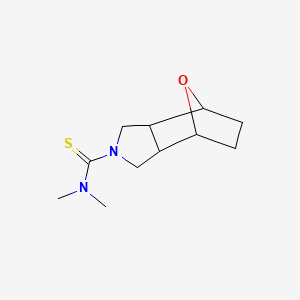
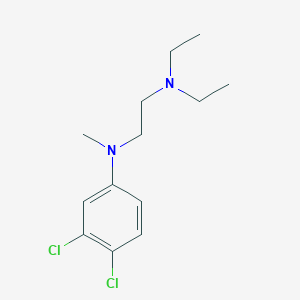
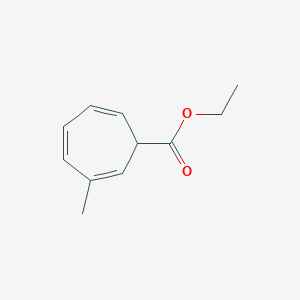
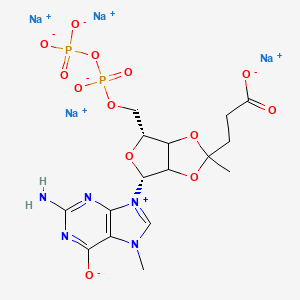
![5-(Benzenesulfonyl)naphtho[1,2-D][1,2,3]oxadiazole](/img/structure/B14447069.png)
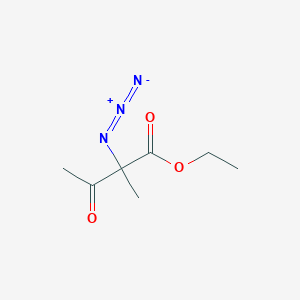
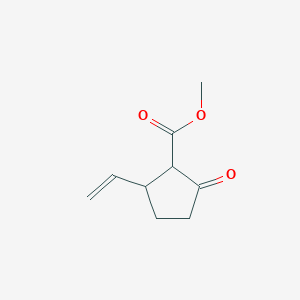
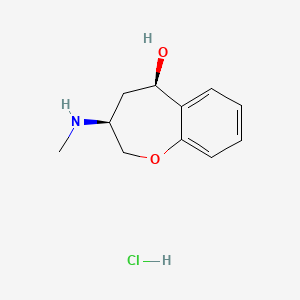
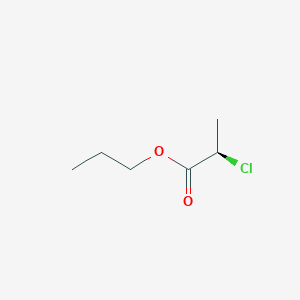
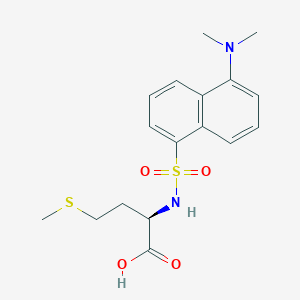
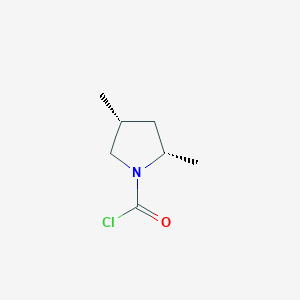
![1,3,5-Tris[(ethenesulfonyl)methyl]benzene](/img/structure/B14447116.png)
